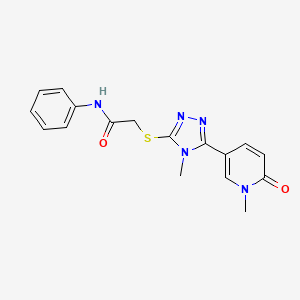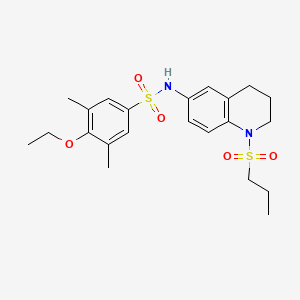
4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C22H30N2O5S2 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular weight of this compound is 466.61. It has a complexity of 778, a rotatable bond count of 8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 . The topological polar surface area is 110, and it has a heavy atom count of 31 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and pathways, it is recommended to refer to specialized chemical reaction databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a XLogP3-AA of 3.9, an exact mass of 466.15961441, and a monoisotopic mass of 466.15961441 . For more detailed physical and chemical property data, it is recommended to refer to specialized chemical property databases or literature .Applications De Recherche Scientifique
Molecular Interactions and Structural Analysis :
- Gelbrich, Haddow, and Griesser (2011) studied a compound closely related to the one . Their research focused on the intramolecular and intermolecular hydrogen bonding interactions, which are crucial for understanding the structural and chemical properties of such compounds (Gelbrich, Haddow, & Griesser, 2011).
Photodynamic Therapy and Cancer Treatment :
- Pişkin, Canpolat, and Öztürk (2020) investigated a zinc phthalocyanine substituted with a derivative of benzenesulfonamide, highlighting its potential in photodynamic therapy for cancer treatment. This study showcases the application of sulfonamide derivatives in developing photosensitizers with high singlet oxygen quantum yield, crucial for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Characterization :
- Croce et al. (2006) conducted a study on the synthesis of derivatives closely related to the compound . Their work included characterizing the structure and stereochemistry of these derivatives, providing insights into their chemical behavior (Croce, Cremonesi, Fontana, & Rosa, 2006).
Antimicrobial Applications :
- A 2019 study explored the synthesis of quinoline clubbed with sulfonamide moiety for potential use as antimicrobial agents. This research demonstrates the potential of such compounds in developing new antimicrobial drugs (2019).
Photophysicochemical Properties :
- Öncül, Öztürk, and Pişkin (2021) synthesized a zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. Their study emphasized the photophysical and photochemical properties of these compounds, which are relevant for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Neurodegenerative Disease Research :
- Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, showing promising results as therapeutic agents for Alzheimer’s disease. This indicates the compound's relevance in neurodegenerative disease research (Abbasi et al., 2018).
Mécanisme D'action
The mechanism of action for this compound is not provided in the search results. For detailed information on its biological activity and mechanism of action, it is recommended to refer to specialized biochemical or pharmacological databases or literature.
Safety and Hazards
Propriétés
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-5-12-30(25,26)24-11-7-8-18-15-19(9-10-21(18)24)23-31(27,28)20-13-16(3)22(29-6-2)17(4)14-20/h9-10,13-15,23H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVUZNKZEPGPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine](/img/structure/B2634028.png)
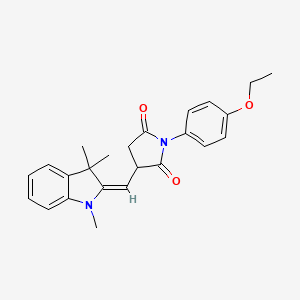

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide](/img/structure/B2634031.png)
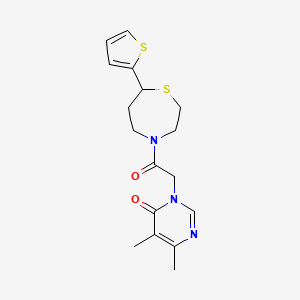
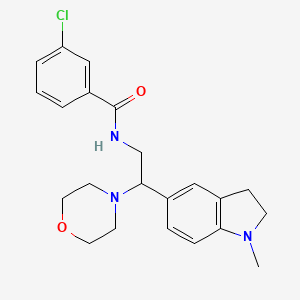
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2634034.png)
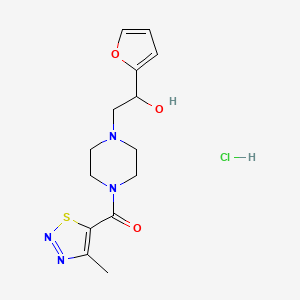
![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide;hydrochloride](/img/structure/B2634038.png)
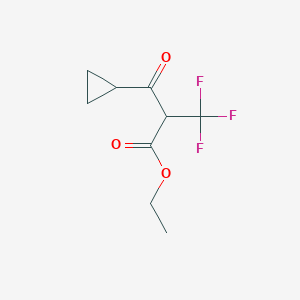
![4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2634042.png)

